Cas no 1421102-83-1 (2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole)

2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole 化学的及び物理的性質
名前と識別子
-
- 1H-Benzimidazole, 2-(hexahydro-1H-1,4-diazepin-1-yl)-6-nitro-
- 2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole
-
- インチ: 1S/C12H15N5O2/c18-17(19)9-2-3-10-11(8-9)15-12(14-10)16-6-1-4-13-5-7-16/h2-3,8,13H,1,4-7H2,(H,14,15)
- InChIKey: ILUQVFHONGBQLT-UHFFFAOYSA-N
- ほほえんだ: C1(N2CCCNCC2)NC2=CC([N+]([O-])=O)=CC=C2N=1
2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-151224-0.25g |
2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole |
1421102-83-1 | 0.25g |
$933.0 | 2023-05-24 | ||
Enamine | EN300-151224-2500mg |
2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole |
1421102-83-1 | 2500mg |
$1988.0 | 2023-09-27 | ||
Enamine | EN300-151224-500mg |
2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole |
1421102-83-1 | 500mg |
$974.0 | 2023-09-27 | ||
Enamine | EN300-151224-10000mg |
2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole |
1421102-83-1 | 10000mg |
$4360.0 | 2023-09-27 | ||
Enamine | EN300-151224-50mg |
2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole |
1421102-83-1 | 50mg |
$851.0 | 2023-09-27 | ||
Enamine | EN300-151224-5.0g |
2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole |
1421102-83-1 | 5g |
$2940.0 | 2023-05-24 | ||
Enamine | EN300-151224-0.5g |
2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole |
1421102-83-1 | 0.5g |
$974.0 | 2023-05-24 | ||
Enamine | EN300-151224-0.1g |
2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole |
1421102-83-1 | 0.1g |
$892.0 | 2023-05-24 | ||
Enamine | EN300-151224-10.0g |
2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole |
1421102-83-1 | 10g |
$4360.0 | 2023-05-24 | ||
Enamine | EN300-151224-5000mg |
2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole |
1421102-83-1 | 5000mg |
$2940.0 | 2023-09-27 |
2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole 関連文献
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
-
Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazoleに関する追加情報
Comprehensive Overview of 2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole (CAS No. 1421102-83-1)
2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole (CAS No. 1421102-83-1) is a heterocyclic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound belongs to the benzodiazole family, which is known for its diverse biological activities and utility in drug discovery. Researchers are particularly interested in its nitro-substituted benzodiazole core, which may contribute to its reactivity and pharmacological profile.
The molecular structure of 2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole features a 1,4-diazepane ring fused to a nitrobenzodiazole scaffold. This combination of functional groups makes it a promising candidate for studying enzyme inhibition, receptor binding, and other biochemical interactions. Recent trends in drug development highlight the importance of such hybrid structures, as they often exhibit enhanced selectivity and potency compared to simpler analogs.
One of the key areas of interest for 2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole is its potential role in central nervous system (CNS) drug discovery. The 1,4-diazepane moiety is a common pharmacophore found in many CNS-active compounds, suggesting that this molecule could be explored for neurological applications. Additionally, the nitro group may offer opportunities for further chemical modifications, enabling the development of derivatives with tailored properties.
In the context of green chemistry and sustainable synthesis, researchers are investigating eco-friendly methods to produce 2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole. Catalytic processes and solvent-free reactions are among the innovative approaches being explored to minimize environmental impact while maintaining high yields and purity. This aligns with the growing demand for sustainable practices in the pharmaceutical industry.
The compound's solubility, stability, and bioavailability are critical factors under investigation. Understanding these properties is essential for optimizing its formulation and delivery in potential therapeutic applications. Computational chemistry and molecular modeling are increasingly being employed to predict these characteristics, reducing the need for extensive experimental screening.
From a commercial perspective, 2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole is of interest to specialty chemical suppliers and contract research organizations (CROs). Its unique structure makes it a valuable building block for custom synthesis and medicinal chemistry projects. The compound is typically supplied in milligram to gram quantities, with purity levels exceeding 95%, meeting the stringent requirements of research laboratories.
Recent publications and patent filings related to nitrobenzodiazole derivatives suggest a growing intellectual property landscape around this chemical class. Companies and academic institutions are actively exploring its applications, particularly in areas such as fluorescence imaging and molecular probes. The compound's potential as a fluorescent tag or biomarker is an exciting avenue for future research.
Quality control and analytical characterization of 2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole typically involve techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These methods ensure batch-to-batch consistency and verify the compound's identity and purity, which are crucial for research reproducibility.
As the scientific community continues to explore the potential of 2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole, its role in advancing drug discovery and chemical biology becomes increasingly apparent. The compound represents an excellent example of how strategic molecular design can lead to novel research tools and potential therapeutic agents. Future studies will likely focus on expanding its applications and optimizing its properties for specific uses.
For researchers working with 2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole, proper handling and storage are essential to maintain its integrity. The compound should be stored in a cool, dry environment, protected from light and moisture. Standard laboratory safety protocols should be followed when handling this material, including the use of appropriate personal protective equipment.
The synthesis of 2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole typically involves multi-step organic reactions, with careful control of reaction conditions to ensure high yield and purity. Recent advances in flow chemistry and microwave-assisted synthesis have shown promise in improving the efficiency of producing such complex heterocyclic compounds.
In conclusion, 2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole (CAS No. 1421102-83-1) represents a fascinating subject of study at the intersection of medicinal chemistry and materials science. Its unique structural features and potential applications make it a valuable compound for researchers across multiple disciplines. As scientific understanding of this molecule grows, so too will its impact on various fields of research and development.
1421102-83-1 (2-(1,4-diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole) 関連製品
- 1467061-78-4(cis-3-(4-Bromo-2-methoxyphenyl)cyclobutanol)
- 954679-61-9(3-fluoro-N-2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide)
- 2703769-61-1(3-7-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-ylpiperidine-2,6-dione)
- 1781969-69-4(1-(3-bromo-4-hydroxyphenyl)-2-(methylamino)ethan-1-one)
- 2034281-41-7(2-[4-({2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}sulfamoyl)phenoxy]acetamide)
- 1807037-58-6(5-(Difluoromethyl)-2-methyl-4-nitropyridine-3-methanol)
- 1248156-17-3(methyl 2-(ethylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanoate)
- 50626-25-0(BENZENESULFONIC ACID, [(4-METHYLPHENYL)METHYLENE]HYDRAZIDE)
- 1864407-98-6({1,8-dioxaspiro[4.5]decan-2-yl}methanol)
- 155048-23-0(4-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine)



